

An In-depth Technical Guide to 3-Phenylpiperidine: Structure, Properties, and Pharmacological Significance

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Compound of Interest

Compound Name: 3-Phenylpiperidine

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Abstract

3-Phenylpiperidine is a heterocyclic amine featuring a phenyl group attached to the third position of a piperidine ring. Structurally, it is a cyclized phenethylamine and serves as a crucial scaffold in medicinal chemistry.[1] While the pharmacology of the parent compound is not extensively documented, its derivatives are of significant interest, exhibiting a range of activities targeting the central nervous system.[2] This guide provides a comprehensive overview of the structure, properties, synthesis, and spectroscopic characterization of **3-Phenylpiperidine**. It further explores the pharmacology of its key derivatives, OSU-6162 and 3-PPP, highlighting their mechanisms of action through detailed signaling pathways and experimental data.

Core Structure and Properties

3-Phenylpiperidine is an organic compound with the molecular formula $C_{11}H_{15}N$. It can be conceptualized as a β -phenethylamine molecule wherein a propyl group connects the amine to the β -carbon, forming the piperidine ring.[2] First described in the scientific literature in 1933, it serves as a valuable building block for more complex molecules.[2]

Physicochemical Properties

The compound is typically a colorless to pale yellow liquid or a solid, depending on purity and ambient temperature.[3] Its key physical and chemical identifiers are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₅ N	[4]
Molar Mass	161.24 g/mol	[4]
CAS Number	3973-62-4	[4]
IUPAC Name	3-phenylpiperidine	[4]
Appearance	Colorless to almost clear liquid/solid	[3]
Boiling Point	121°C (at 9 mmHg)	[3]
Melting Point	142-143°C (hydrochloride salt)	[3]
Density	0.967 g/cm ³	[3]
Refractive Index	1.5256	[3]
pKa	10.01 ± 0.10 (Predicted)	[3]

Spectroscopic Data

The structural identity of **3-Phenylpiperidine** is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: A proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. An experimental spectrum in DMSO-d₆ shows a multiplet for the five phenyl protons between δ 7.16-7.30 ppm and a series of multiplets for the eleven piperidine protons between δ 1.35-3.13 ppm.[5]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show distinct signals for the phenyl carbons (four signals due to symmetry) and the five carbons of the piperidine ring.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key expected peaks include N-H stretching for the secondary amine, C-H stretching for both aromatic and aliphatic groups, and C=C stretching for the aromatic ring.

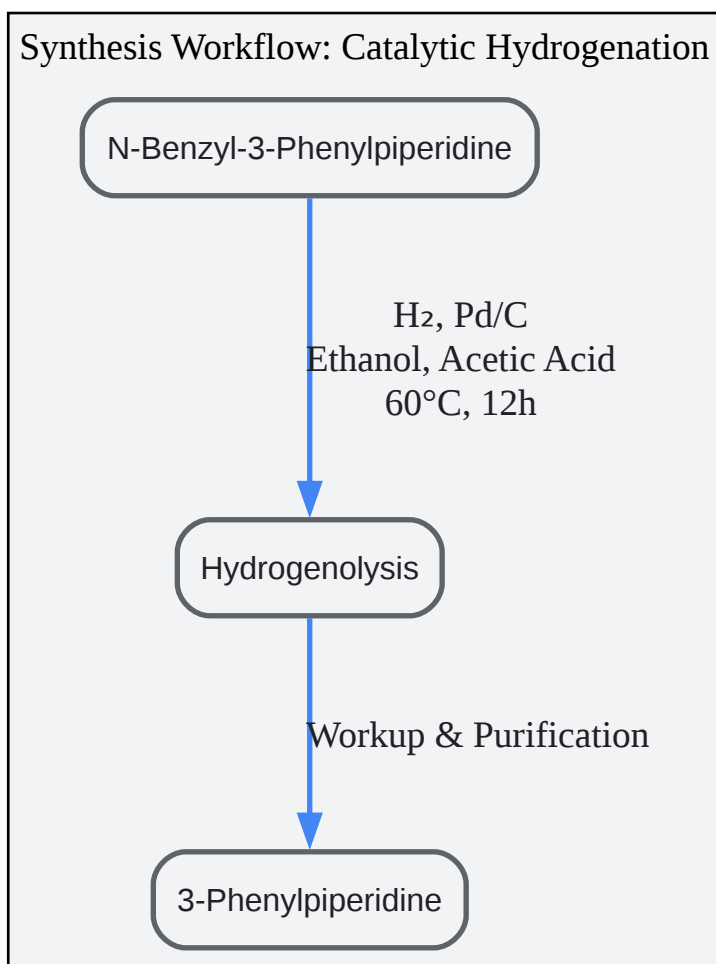
Mass Spectrometry (MS): In an electron ionization mass spectrum (EI-MS), **3-Phenylpiperidine** ($m/z = 161$) would exhibit a prominent molecular ion peak. The fragmentation pattern is dominated by α -cleavage adjacent to the nitrogen atom, leading to the loss of substituents and the formation of stable iminium ions.^[4] Ring fission of the piperidine moiety also contributes to the fragmentation pattern.

Synthesis of 3-Phenylpiperidine

Several synthetic routes to **3-Phenylpiperidine** have been established. Two common methods are detailed below.

Method 1: Catalytic Hydrogenation of N-Benzyl-3-Phenylpiperidine

This method involves the debenzylation of a protected precursor via catalytic hydrogenation.



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Synthesis via Catalytic Hydrogenation.

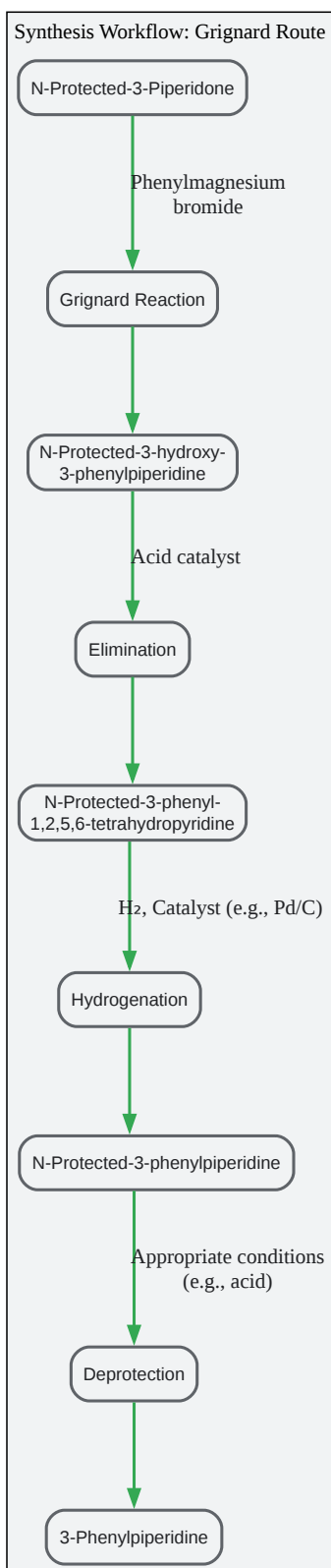
Experimental Protocol:

- Reaction Setup: In a reaction flask, combine N-benzyl-**3-phenylpiperidine** (1.0 eq), 10% Palladium on carbon (Pd/C, ~20% by weight), anhydrous ethanol, and a small amount of glacial acetic acid.[3]
- Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (1 atm). Heat the reaction mixture to 60°C.[3]
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (approx. 12 hours).[3]

- Workup: Cool the reaction mixture and filter it to remove the palladium catalyst. Concentrate the filtrate by rotary evaporation.[3]
- Extraction: Dissolve the residue in water and extract multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation to yield **3-phenylpiperidine**. A typical yield is around 89%.[3]

Method 2: Grignard Reaction and Cyclization

A more general and versatile synthesis starts from an N-protected 3-piperidone.



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General Synthesis via Grignard Reaction.

Experimental Protocol (Generalized):

- Grignard Reaction: Treat an N-protected-3-piperidone (e.g., N-Boc-3-piperidone) with a phenyl Grignard reagent, such as phenylmagnesium bromide, in an appropriate ether solvent (e.g., THF, diethyl ether).[5] This forms the tertiary alcohol intermediate.
- Elimination: Subject the resulting N-protected-3-hydroxy-**3-phenylpiperidine** to acidic conditions to induce dehydration, yielding the corresponding tetrahydropyridine derivative.[5]
- Hydrogenation: Reduce the double bond of the tetrahydropyridine intermediate via catalytic hydrogenation (e.g., H₂ over Pd/C) to afford N-protected-**3-phenylpiperidine**. [5]
- Deprotection: Remove the nitrogen protecting group under appropriate conditions (e.g., strong acid for a Boc group) to yield the final product, **3-phenylpiperidine**. [5]

Pharmacology of 3-Phenylpiperidine Derivatives

3-Phenylpiperidine is the parent compound for several pharmacologically active molecules, including the dopamine stabilizer OSU-6162 and the sigma receptor agonist 3-PPP.[2]

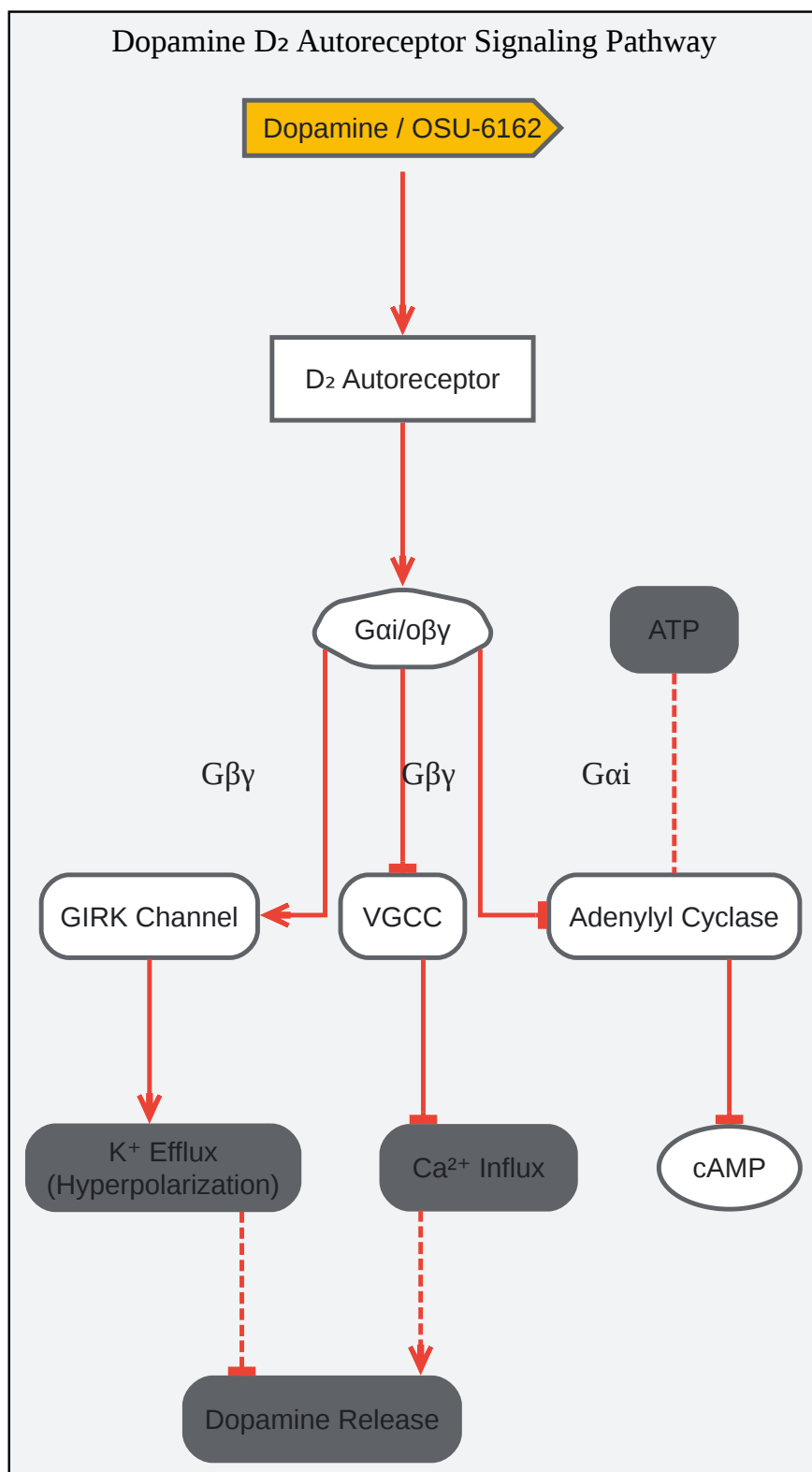
OSU-6162: A Dopamine Stabilizer

(-)-OSU-6162 acts as a partial agonist at dopamine D₂ receptors and serotonin 5-HT_{2A} receptors.[6] This dual action allows it to function as a "dopamine stabilizer," meaning it can inhibit dopamine signaling in hyperdopaminergic states and stimulate it in hypodopaminergic states.[7] It has shown potential in animal models for treating conditions like Parkinson's disease and schizophrenia.[6]

Derivative	Target(s)	Affinity / Potency	Activity	Reference(s)
(-)-OSU-6162	Dopamine D ₂ Receptor	K _i = 447 nM	Low intrinsic activity partial agonist	[7][8]
Serotonin 5-HT _{2A} Receptor	-	Medium intrinsic activity partial agonist	[6]	

Mechanism of Action at Dopamine D₂ Autoreceptors: Dopamine D₂ autoreceptors are presynaptic G-protein coupled receptors (GPCRs) that regulate the synthesis and release of dopamine. They are coupled to the G α i/o subunit.

- **Activation:** When activated by dopamine or a partial agonist like OSU-6162, the G α i/o protein is activated.
- **Inhibition of Adenylyl Cyclase:** The activated G α i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- **Ion Channel Modulation:** The liberated G $\beta\gamma$ subunit directly modulates ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing K⁺ efflux and hyperpolarization of the presynaptic terminal. It also inhibits N- and P/Q-type voltage-gated calcium channels (VGCCs), reducing Ca²⁺ influx.
- **Reduced Dopamine Release:** The combined effect of hyperpolarization and reduced calcium influx significantly decreases the probability of dopamine-containing vesicle fusion and release into the synapse.



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Signaling cascade of the presynaptic D₂ dopamine autoreceptor.

3-PPP: A Sigma Receptor Ligand

3-(3-Hydroxyphenyl)-N-n-propylpiperidine (3-PPP) is a well-characterized ligand for sigma (σ) receptors.[9] Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum, that are implicated in a wide range of cellular functions and are targets for various psychoactive drugs.[10] 3-PPP binds to both high and low-affinity states of the sigma receptor, and its binding is modulated by GTP, suggesting an interaction with G-proteins.[9]

Derivative	Target(s)	Affinity / Potency	Activity	Reference(s)
(+)-3-PPP	Sigma (σ) Receptor	$K_H = 1.3 - 7.5$ nM (high affinity) $K_L = 84 - 500$ nM (low affinity)	Agonist-like	[9]

The enantiomers of 3-PPP exhibit different activities, with the (+)-enantiomer acting as a weak agonist and the (-)-enantiomer as an antagonist at D₂ receptors.[2] Its primary utility has been as a research tool to explore the function and modulation of sigma receptors.[10][11]

Conclusion

3-Phenylpiperidine is a foundational structure in the development of centrally acting therapeutic agents. Its straightforward synthesis and versatile chemical nature allow for the creation of a diverse library of derivatives. The pharmacological profiles of its derivatives, such as the dopamine-stabilizing effects of OSU-6162 and the sigma-receptor activity of 3-PPP, underscore the therapeutic potential held within the **3-phenylpiperidine** scaffold. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and application of this important class of compounds in drug discovery and development.

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